2-Ethoxyisonicotinic acid

Catalog No.
S1894045
CAS No.
91940-86-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyisonicotinic acid

CAS Number

91940-86-2

Product Name

2-Ethoxyisonicotinic acid

IUPAC Name

2-ethoxypyridine-4-carboxylic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

ZGGJYLYCHXPTRY-UHFFFAOYSA-N

SMILES

CCOC1=NC=CC(=C1)C(=O)O

Canonical SMILES

CCOC1=NC=CC(=C1)C(=O)O

2-Ethoxyisonicotinic acid is a pyridine derivative with the molecular formula C9H11NO3C_9H_{11}NO_3. This compound is characterized by the presence of an ethoxy group at the 2-position of the isonicotinic acid structure, which contributes to its unique chemical properties. The compound features a carboxylic acid functional group, making it a weak acid, and it is often studied for its potential biological activities and applications in medicinal chemistry.

  • Organic synthesis

    2-Ethoxyisonicotinic acid possesses a pyridine ring, a common functional group in many pharmaceuticals and bioactive molecules. It could potentially serve as a building block in organic synthesis for the development of new drugs or other functional molecules. []

  • Chemical modification of biomolecules

    The presence of the ethoxy group suggests potential for the molecule to participate in reactions for attaching itself to biomolecules like proteins or peptides. This could be useful in studies aimed at modifying biomolecules for research purposes.

Typical of carboxylic acids and pyridine derivatives. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The ethoxy group can be replaced by more reactive nucleophiles.
  • Reduction: The carboxylic acid group can be reduced to a primary alcohol.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound to enhance its properties or create derivatives.

Research indicates that 2-ethoxyisonicotinic acid exhibits various biological activities, particularly in the realm of pharmacology. It has been studied for:

  • Antimicrobial Properties: Demonstrating activity against certain bacteria and fungi.
  • Anti-inflammatory Effects: Potentially useful in treating inflammatory conditions.
  • Antitumor Activity: Showing promise in inhibiting cancer cell proliferation in vitro.

These activities make it a candidate for further research in drug development.

Several methods can be employed to synthesize 2-ethoxyisonicotinic acid:

  • Alkylation of Isonicotinic Acid: Reacting isonicotinic acid with ethyl halides (such as ethyl bromide) in the presence of a base (e.g., sodium hydride) to introduce the ethoxy group.
  • Esterification of Isonicotinic Acid: Direct esterification using ethanol and an acid catalyst.
  • Functional Group Modification: Starting from other isonicotinic derivatives and modifying them through targeted reactions.

These methods highlight the versatility of synthetic routes available for this compound.

2-Ethoxyisonicotinic acid has several notable applications:

  • Pharmaceutical Intermediates: Used in the synthesis of various bioactive compounds.
  • Research Chemical: Employed in studies investigating new therapeutic agents.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

The compound's diverse applications stem from its unique structure and biological properties.

Studies on the interactions of 2-ethoxyisonicotinic acid with biological targets are ongoing. Preliminary findings suggest:

  • Binding Affinity: It may interact with specific enzymes or receptors, influencing their activity.
  • Synergistic Effects: When combined with other compounds, it may enhance therapeutic effects or reduce toxicity.

Further research is necessary to elucidate these interactions fully.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-ethoxyisonicotinic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Isonicotinic AcidC6H6N2O2C_6H_6N_2O_2Basic structure without ethoxy substitution
2-Methoxyisonicotinic AcidC7H7NO3C_7H_7NO_3Contains a methoxy group instead of ethoxy
3-Ethoxyisonicotinic AcidC9H11NO3C_9H_{11}NO_3Ethoxy group at the 3-position
5-Amino-2-methoxyisonicotinic AcidC7H8N2O3C_7H_8N_2O_3Amino substitution at the 5-position

Uniqueness

The uniqueness of 2-ethoxyisonicotinic acid lies in its specific ethoxy substitution at the 2-position, which influences its solubility, reactivity, and biological activity compared to similar compounds. This structural variation can lead to different pharmacological profiles and applications in drug development.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Ethoxyisonicotinic acid

Dates

Modify: 2023-08-16

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